molecular formula C18H13NO B13928968 2-(4-Dibenzofuranyl)-5-methylpyridine

2-(4-Dibenzofuranyl)-5-methylpyridine

Cat. No.: B13928968
M. Wt: 259.3 g/mol
InChI Key: IPPZCDYMTVOYQD-UHFFFAOYSA-N
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Description

2-(4-Dibenzofuranyl)-5-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a dibenzofuran moiety at the 2-position. These analogs are pivotal in pharmaceuticals, materials science (e.g., OLEDs, DSSCs), and catalysis due to their tunable electronic properties and stability .

Properties

Molecular Formula

C18H13NO

Molecular Weight

259.3 g/mol

IUPAC Name

2-dibenzofuran-4-yl-5-methylpyridine

InChI

InChI=1S/C18H13NO/c1-12-9-10-16(19-11-12)15-7-4-6-14-13-5-2-3-8-17(13)20-18(14)15/h2-11H,1H3

InChI Key

IPPZCDYMTVOYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dibenzofuranyl)-5-methylpyridine typically involves the reaction of 4-bromodibenzofuran with 5-methylpyridine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling reaction, where 4-bromodibenzofuran is reacted with 5-methylpyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dibenzofuranyl)-5-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur, particularly on the pyridine ring, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Dibenzofuranyl)-5-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Dibenzofuranyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents attached to the pyridine core, significantly altering their physicochemical and functional properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
2-(2,4-Difluorophenyl)-5-methylpyridine 583052-21-5 2,4-Difluorophenyl 205.21 OLEDs, DSSCs, photocatalysis
2-(4-Fluorophenyl)-5-methylpyridine 85237-65-6 4-Fluorophenyl 187.21 Ir(III) photocatalyst ligands
2-(4-Fluorobenzoyl)-5-methylpyridine 497854-91-8 4-Fluorobenzoyl 215.23 Pharmaceutical intermediates
2-(tert-Butylsulfanyl)-5-methylpyridine 18794-46-2 tert-Butylsulfanyl 181.30 Unspecified (lab use)
2-(4-(Bromomethyl)phenyl)-5-methylpyridine 1119454-23-7 4-Bromomethylphenyl 262.15 Synthetic precursor

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorine atoms enhance thermal stability and electron-deficient character, critical for charge transport in OLEDs .
  • Reactive Moieties (e.g., bromomethyl) : Serve as handles for further functionalization in drug discovery .

Physicochemical Properties

  • Melting/Boiling Points : Fluorinated derivatives exhibit higher melting points (e.g., 58–59°C for 2-(4-fluorophenyl)-5-methylpyridine) due to stronger intermolecular forces .
  • Purity and Stability : Commercial analogs like 2-(2,4-difluorophenyl)-5-methylpyridine are available at >97% purity, ensuring reproducibility in industrial applications .

Key Research Findings

  • Electronic Effects : Fluorine substitution at the 2- and 4-positions of the phenyl ring lowers the LUMO energy, improving electron injection in OLEDs .
  • Biological Activity : Pyridine derivatives with ethynyl or pyrazolyl substituents exhibit potent inhibitory effects on targets like dihydroorotate dehydrogenase (DHODH), a key enzyme in nucleotide synthesis .
  • Synthetic Flexibility : The 5-methylpyridine core allows modular functionalization, enabling rapid diversification for high-throughput screening in drug discovery .

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